2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.ClH/c1-5-9-6-4-8-3-2-7(6)10-5;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDRTJSWKQJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to pyridine annulation. This process often involves the use of hydrazonoyl halides as precursors .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and computational chemistry techniques to optimize the yield and purity of the compound. The process is designed to be scalable and efficient, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidine derivatives .
Scientific Research Applications
Pharmaceutical Applications
2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features contribute to its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of thiazolo[4,5-c]pyridine exhibit cytotoxic properties against cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. These compounds are being investigated for their ability to induce apoptosis in cancer cells through various mechanisms .
- Antimicrobial Properties : Compounds related to 2-Methyl-[1,3]thiazolo[4,5-c]pyridine have shown promising antimicrobial activity against a range of pathogens including bacteria and fungi. These findings suggest potential applications in developing new antibiotics or antifungal agents .
- Analgesic and Antioxidant Effects : Studies have reported that thiazolo derivatives possess analgesic and antioxidant properties, indicating their applicability in pain management and oxidative stress-related conditions .
Synthesis of Novel Compounds
The synthesis of this compound involves multi-step organic reactions that can be optimized for better yields and purity. Common synthetic methods include:
- Cyclocondensation Reactions : High-pressure Q-Tube reactors have been utilized to facilitate cyclocondensation reactions between various precursors, leading to the efficient formation of thiazolo derivatives. This method is noted for its high atom economy and broad substrate scope .
- Nucleophilic Substitution Reactions : The compound can also be synthesized through nucleophilic substitution processes involving chloroacetyl derivatives and thiazolidinones under controlled conditions to yield desired products with specific biological activities .
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis methodologies of this compound:
- In Vitro Studies : Research has demonstrated that thiazolo derivatives exhibit potent cytotoxicity against various cancer cell lines. A detailed investigation into their mechanism of action is ongoing to optimize their therapeutic efficacy .
- Environmental Compatibility : Recent studies emphasize the development of green synthesis methods for these compounds that minimize environmental impact while maximizing yield. This approach aligns with current trends in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved often include the modulation of signal transduction processes and the inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Structural Analogs and Isomers
4-Methyl-[1,3]thiazolo[4,5-c]pyridine (CAS 14046-52-7)
- Molecular Formula : C₉H₁₁Cl₄N (as listed in Locke Chemical Network) .
- Key Differences: The positional isomerism (methyl at 4-position vs. The hydrochloride salt in the target compound may improve aqueous solubility compared to the free base form of the 4-methyl analog.
Thiazolo[4,5-c]pyridazines
- Synthesis: Synthesized via [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high-pressure Q-Tube conditions .
- Bioactivity : Demonstrated anticancer activity in preliminary studies, suggesting that the thiazolo-pyridazine scaffold is pharmacologically relevant .
- Comparison : Replacing the pyridazine moiety with pyridine (as in the target compound) modifies aromaticity and hydrogen-bonding capacity, which could influence target selectivity.
Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives
- Synthesis : Prepared via cross-dehydrogenative coupling (CDC) reactions promoted by AcOH and O₂, highlighting scalable and green synthetic routes .
- Relevance : These derivatives share fused heterocyclic frameworks but differ in ring size and substituent positioning, underscoring the structural diversity achievable within this class.
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Selected Thiazolo-Pyridine Derivatives
Biological Activity
2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a fused ring system that enhances its stability and solubility in various solvents. The presence of a methyl group at the 2-position contributes to its unique biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C7H6ClN2S |
| Appearance | White solid |
| Solubility | Soluble in water and organic solvents |
| Stability | High stability under standard conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, modulating signal transduction pathways and affecting metabolic processes. Notably, it has been shown to act as a probe for studying various biological processes due to its interaction with biomolecules .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazolo[4,5-c]pyridine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives exhibited IC50 values ranging from 10.39 µM to 15.43 µM against the MCF-7 breast cancer cell line .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In vivo studies have shown its efficacy in reducing inflammation markers in experimental models . The compound's mechanism involves the modulation of inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups appears to enhance its antibacterial activity .
Case Studies
- Anticancer Activity Assessment : A recent study tested several thiazolo derivatives for their cytotoxic effects using the MTT assay on MCF-7 and HCT-116 cell lines. Results indicated that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics, suggesting a promising avenue for drug development .
- Anti-inflammatory Model : In an experimental model of acute inflammation induced by acetic acid cramps, compounds derived from thiazolo frameworks showed marked analgesic effects compared to control groups . This suggests potential applications in pain management therapies.
- Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of thiazolo derivatives against clinical isolates of bacteria. The results demonstrated that some derivatives exhibited bacteriostatic effects at concentrations as low as 0.0227 µM against resistant strains .
Q & A
Q. What are the recommended analytical methods for characterizing 2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. A validated protocol involves dissolving the compound in methanol or acetonitrile, followed by filtration (0.45 μm membrane) to remove particulates. Chromatographic separation can be achieved using a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate . Thin-layer chromatography (TLC) using silica gel plates with a hexane/ethyl acetate (6:4) system is suitable for rapid purity evaluation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. For aqueous solutions, use buffered systems (pH 4–6) to minimize degradation. Waste must be segregated and treated by licensed hazardous waste management services to comply with environmental regulations .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : A common approach involves refluxing the thiazolo-pyridine precursor with hydrochloric acid in methanol. For example, dissolve 5-methyl-thiazolo[4,5-c]pyridine in methanol, add concentrated HCl (1:3 molar ratio), and stir at room temperature for 1–2 hours. Isolate the hydrochloride salt via vacuum filtration and wash with cold methanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for thiazolo-pyridine derivatives?
- Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., heating rate, atmosphere). Use differential scanning calorimetry (DSC) under controlled nitrogen flow (20 mL/min) with a heating rate of 10°C/min to standardize measurements. Compare degradation kinetics using the Arrhenius equation, ensuring consistent sample purity (≥98% by HPLC) .
Q. What strategies are effective for impurity profiling in this compound?
- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) to identify trace impurities. Synthesize and characterize potential degradation products (e.g., des-methyl analogs or ring-opened intermediates) as reference standards. For example, isolate Impurity B (a common byproduct) via preparative HPLC using a gradient elution of water/acetonitrile with 0.1% formic acid .
Q. How can structural modifications of the thiazolo-pyridine core influence bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with substituents at the 2-methyl or pyridine nitrogen. Evaluate antibacterial or receptor-binding activity using in vitro assays (e.g., MIC for bacterial strains or radioligand displacement for receptor affinity). Computational docking studies (e.g., AutoDock Vina) can predict binding modes to guide synthetic priorities .
Q. What are the critical factors in optimizing reaction yields for thiazolo-pyridine derivatives?
- Methodological Answer : Key variables include solvent polarity (e.g., acetonitrile vs. DMF), stoichiometry of alkylating agents (1.1–1.2 equivalents), and reaction time (2–3 hours under reflux). Monitor progress via TLC and quench reactions at 70–80% conversion to minimize side products. For example, triethylamine (1 equivalent) effectively scavenges HCl during alkylation steps .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Characterize crystallinity via X-ray diffraction (XRD) and quantify residual solvents using gas chromatography (GC). For reproducible results, standardize recrystallization protocols (e.g., methanol/water 4:1 v/v) and report solvent history in metadata .
Regulatory and Safety Considerations
Q. What documentation is required for synthesizing or importing this compound under regulatory scrutiny?
- Methodological Answer : Provide a Certificate of Analysis (CoA) with HPLC purity data, MS/IR spectra, and safety data sheets (SDS). For international shipping, include a Material Transfer Agreement (MTA) and confirm compliance with the Chemical Weapons Convention (CWC) if applicable. Short shelf-life compounds (<6 months) require stability testing under ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
